Ethyl 2-((tert-butoxycarbonyl)amino)-5-carbamoyl-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur-containing reagents and carbon sources.
Introduction of Functional Groups: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Amidation: The carbamoyl group is introduced through an amidation reaction using appropriate amine and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites of the molecule. The thiophene ring can interact with various biological targets through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate: This compound has a cyclopropane ring instead of a thiophene ring, which affects its reactivity and applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds have similar Boc-protected amino groups but differ in their core structures and applications.
The uniqueness of ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate lies in its combination of functional groups and the presence of the thiophene ring, which imparts specific electronic properties and reactivity.
Properties
Molecular Formula |
C14H20N2O5S |
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Molecular Weight |
328.39 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H20N2O5S/c1-6-20-12(18)8-7(2)9(10(15)17)22-11(8)16-13(19)21-14(3,4)5/h6H2,1-5H3,(H2,15,17)(H,16,19) |
InChI Key |
UOSWAXBHAXKXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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